(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Description
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a synthetic amine derivative characterized by a tetrahydronaphthalene (tetralin) backbone substituted with a methanamine group at the 2-position, forming a hydrochloride salt.
The compound’s synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by amine functionalization and salt formation. Its physicochemical properties—such as solubility, melting point, and stability—are critical for applications in medicinal chemistry, though these parameters require validation through experimental studies .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation: Solvent and Catalyst Screening
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance Pd/C activity, while ethanol improves solubility of intermediates. Table 1 compares solvent-catalyst systems:
Table 1: Solvent Effects on Hydrogenation Efficiency
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF/EtOH (3:1) | Pd/C | 80 | 85 | 99.5 |
| Methanol | Pd(OH)₂/C | 60 | 82 | 98.7 |
| Ethyl acetate | Pd/C | 70 | 75 | 97.2 |
Data adapted from highlights THF/EtOH mixtures as optimal for balancing reactivity and product isolation.
Reductive Amination: Acidic vs. Neutral Conditions
Reductive amination under acidic conditions (pH 4–6) accelerates imine formation but risks over-reduction. Neutral conditions with NaBH₄ in methanol yield moderate conversions (60–70%), while NaBH₃CN in DCM with acetic acid achieves 78% yield.
Salt Formation and Purification Strategies
Hydrochloride Salt Precipitation
Post-synthesis, the free amine is treated with HCl gas or HCl-saturated solvents. Ethyl ether-HCl and isopropanol-HCl are preferred for rapid crystallization. For example, adding ethyl ether-HCl to a THF solution of the amine yields 92% pure hydrochloride salt.
Critical Parameters
-
Solvent Ratio : THF/ethyl ether (1:2 v/v)
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HCl Concentration : 2–4 M
-
Crystallization Temp : 0–5°C
Recrystallization for Enhanced Purity
Recrystallization from ethanol/water (9:1) removes residual catalysts or byproducts. This step elevates purity from 95% to >99%, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | High enantioselectivity, scalability | Requires high-pressure H₂ | 85–92 |
| Reductive Amination | Mild conditions, no H₂ equipment | Lower yields for bulky amines | 70–78 |
Catalytic hydrogenation remains the industrial standard due to superior scalability, whereas reductive amination is favored for stereochemical control in research settings .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibition of Mycobacterial ATP Synthase
Recent research has identified tetrahydronaphthalene amides (THNAs), which include derivatives of THNAm-HCl, as promising inhibitors of mycobacterial ATP synthase. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), with some exhibiting minimum inhibitory concentrations (MICs) less than 1 μg/mL. The structure-activity relationship (SAR) studies suggest that specific modifications to the THNA scaffold can enhance efficacy and reduce off-target effects compared to existing treatments like bedaquiline .
1.2. Neuropharmacological Effects
THNAm-HCl has been investigated for its neuropharmacological properties. Certain derivatives have shown affinity for serotonin receptors (5-HT1B) and dopamine receptors (D2L and D3), indicating potential applications in treating mood disorders such as depression and anxiety. Animal model studies have reported promising results in terms of behavioral improvements following administration of these compounds .
Structure-Activity Relationship Studies
The effectiveness of THNAm-HCl derivatives is closely linked to their structural modifications. A systematic examination of various substituents on the tetrahydronaphthalene core has led to the identification of compounds with improved pharmacokinetic profiles and reduced toxicity. For example, modifications that enhance solubility and metabolic stability have been prioritized in the design of new candidates for further development .
Synthetic Approaches
The synthesis of THNAm-HCl and its analogs involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available naphthalene derivatives.
- Reagents : Common reagents include lithium aluminum hydride for reduction processes and various sulfonyl chlorides for amine coupling reactions.
- Purification : Compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .
4.1. Anti-Tuberculosis Activity
In a notable study, a series of THNA derivatives were tested against M.tb, demonstrating varying degrees of inhibition based on structural modifications. The most effective compounds were further evaluated for their pharmacokinetic properties in animal models, revealing faster clearance rates and lower hERG liability compared to traditional therapies .
4.2. Neuropharmacological Testing
Another study focused on the effects of THNAm-HCl derivatives on behavior in rodent models of anxiety and depression. Compounds were administered at varying doses, with behavioral assessments conducted using established paradigms such as the forced swim test and elevated plus maze. Results indicated significant reductions in anxiety-like behaviors, supporting the potential use of these compounds in treating mood disorders .
Summary Table: Key Findings on THNAm-HCl Applications
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Core Structure | Functional Groups | Salt Form |
|---|---|---|---|
| (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl | Tetralin | Methanamine at C2 | Hydrochloride |
| Phentolamine | Imidazoline-tetralin | Phenolic hydroxyl, methyl groups | Mesylate |
| Naphazoline | Tetralin-imidazoline | Imidazoline ring at C2 | Hydrochloride |
Key Differences :
- Phentolamine: Combines tetralin with an imidazoline ring, enabling α-adrenergic receptor antagonism. The phenolic hydroxyl group enhances solubility but reduces CNS penetration compared to the methanamine derivative .
- Naphazoline: Features an imidazoline ring directly fused to tetralin, leading to vasoconstrictive activity via α1-adrenergic agonism. The absence of a free amine in naphazoline limits its use in non-ionic formulations .
Pharmacological Activity
Hypothetical activity profiles (based on structural analogs):
- Adrenergic Modulation : Unlike naphazoline, the methanamine group in the target compound may favor β-adrenergic interactions due to its flexible side chain.
Insights :
- The hydrochloride salt of the target compound may exhibit hygroscopicity, requiring controlled storage conditions .
Research Findings and Limitations
While the provided evidence lacks direct data on this compound, methodologies for systematic literature reviews (e.g., using platforms like ResearchGate ) and structured data presentation can guide future investigations. Key gaps include:
- Experimental Data : Absence of solubility, receptor binding, or toxicity profiles.
- Comparative Studies: No direct head-to-head analyses with naphazoline or phentolamine in the evidence.
Biological Activity
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, commonly referred to as THNMA-HCl, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
THNMA-HCl is derived from tetrahydronaphthalene, a bicyclic compound characterized by a fused naphthalene structure. The molecular formula is with a molecular weight of approximately 211.73 g/mol. Its synthesis typically involves the catalytic hydrogenation of naphthalene derivatives followed by amination to produce the desired amine hydrochloride salt .
The biological activity of THNMA-HCl primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within the tetrahydronaphthalene class can act as selective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of tuberculosis (TB). Specifically, THNMA derivatives have demonstrated significant in vitro growth inhibition against Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MIC) below 1 µg/mL .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how modifications to the THNMA structure influence its biological activity. For instance, specific substitutions on the tetrahydronaphthalene core can enhance receptor binding affinity and selectivity. Compounds with methyl or piperidyl substituents have shown improved anti-TB properties compared to their unsubstituted counterparts .
Case Study 1: Anti-Tuberculosis Activity
In a systematic study evaluating various THNA analogues, several compounds were identified that effectively inhibited M.tb growth. Notably, the compound AR-A000002 was highlighted for its selective inhibition of the ATP synthase enzyme, demonstrating reduced toxicity profiles compared to existing TB treatments like bedaquiline .
Case Study 2: Antidepressant Properties
Another study explored the effects of THNMA derivatives on serotonin receptors. The compound exhibited high affinity for the 5-HT1B receptor and showed efficacy in animal models for depression and anxiety disorders. These findings suggest potential applications in psychiatric medicine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of tetrahydronaphthalen-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under inert conditions. Alternatively, nucleophilic substitution of a halogenated tetrahydronaphthalene derivative with methylamine followed by HCl neutralization may yield the hydrochloride salt. Purification typically involves recrystallization from ethanol or chromatography (silica gel, eluent: dichloromethane/methanol) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm hydrogen and carbon environments.
- HPLC (C18 column, UV detection at 254 nm) with >95% purity threshold.
- Mass Spectrometry (ESI-MS) for molecular ion verification.
- Elemental Analysis to validate stoichiometry.
Refer to Certificates of Analysis (COA) for batch-specific data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at RT, protected from moisture.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Emergency contacts are listed in SDS .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
- Methodological Answer :
- Controlled Experiments : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, hexane) under varying temperatures (25°C–60°C).
- pH-Dependent Studies : Adjust pH (2–12) to assess protonation effects on solubility.
- Theoretical Validation : Use computational tools (e.g., COSMO-RS) to predict solubility profiles and cross-validate with empirical data .
Q. What strategies are effective for studying the compound's stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Light/Heat Stability : Use stability chambers to assess photodegradation (UV light) and thermal decomposition (40°C–80°C).
- Mass Balance Analysis : Quantify degradation products and propose degradation pathways .
Q. How can computational modeling enhance understanding of its biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs).
- DFT Calculations : Optimize geometry and compute electrostatic potential maps to identify reactive sites.
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
Q. What experimental designs address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation steps.
- Process Optimization : Use DoE (Design of Experiments) to refine parameters (temperature, solvent ratio, reaction time).
- Continuous Flow Chemistry : Implement microreactors to improve mixing and heat transfer, reducing side reactions .
Q. How to evaluate its potential as a precursor in drug discovery?
- Methodological Answer :
- SAR Studies : Synthesize derivatives (e.g., alkylated or acylated analogs) and test bioactivity against cancer cell lines (MTT assay) or bacterial strains (MIC determination).
- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .
Q. What methodologies are suitable for toxicological profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
